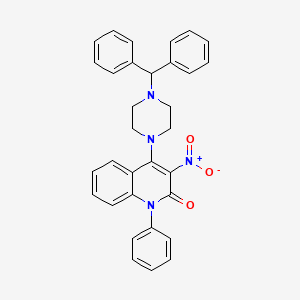

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

Übersicht

Beschreibung

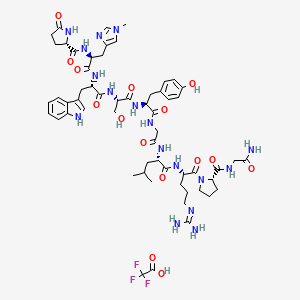

The compound “4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one” is a complex organic molecule. It contains a quinolinone group, a nitro group, a phenyl group, and a benzhydrylpiperazine group .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, as is common for complex organic molecules .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the specific conditions and reagents used. The nitro group could potentially be reduced to an amine, and the quinolinone could undergo various reactions depending on the specific conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be determined using various analytical techniques, such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy .Wissenschaftliche Forschungsanwendungen

Antiallergic Activity

The compound has been investigated for its potential antiallergic effects. Researchers have explored its ability to modulate immune responses and inhibit allergic reactions. Further studies are needed to elucidate the underlying mechanisms and optimize its therapeutic use .

Anticancer Properties

Preclinical studies suggest that this compound may exhibit anticancer activity. Its unique chemical structure could interfere with cancer cell growth, making it a candidate for further evaluation in cancer research .

Corrosion Inhibition

Interestingly, this compound has been studied for its ability to inhibit corrosion. Specifically, it has been tested as a corrosion inhibitor for brass in hydrochloric acid environments. Researchers aim to understand its protective mechanisms and practical applications in materials science .

Neuropharmacology

Given its piperazine moiety, this compound might interact with neurotransmitter receptors. Researchers have explored its potential as a neuropharmacological agent, including its effects on serotonin and dopamine receptors. Investigating its impact on neurological disorders could yield valuable insights .

Organic Synthesis

The compound’s synthetic pathways and derivatives have been investigated. Researchers have explored its reactivity in organic reactions, aiming to develop efficient synthetic routes for its production. These efforts contribute to the broader field of organic chemistry .

Drug Design and Optimization

Due to its diverse pharmacophoric features, this compound serves as a scaffold for drug design. Medicinal chemists explore modifications to enhance its bioactivity, selectivity, and pharmacokinetic properties. Potential applications include designing novel drugs for various therapeutic targets .

Wirkmechanismus

Target of Action

Compounds with similar structures, such as benzhydrylpiperazine derivatives, have been found to interact with various receptors, including the human carbonic anhydrase ii and vii . These enzymes play crucial roles in maintaining pH balance in the body and are involved in various physiological processes .

Mode of Action

Based on the structural similarity to benzhydrylpiperazine derivatives, it can be hypothesized that the compound may interact with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . The nitro group on the quinolinone ring may also play a role in the interaction with the target proteins.

Biochemical Pathways

Given the potential interaction with carbonic anhydrases, it could be involved in the regulation of ph and bicarbonate transport in the body .

Pharmacokinetics

Piperazine derivatives are generally known to have good absorption and distribution profiles due to their lipophilic nature . The nitro group on the quinolinone ring may also influence the compound’s bioavailability.

Result of Action

Based on its potential interaction with carbonic anhydrases, it could potentially influence ph regulation and bicarbonate transport in cells .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H28N4O3/c37-32-31(36(38)39)30(27-18-10-11-19-28(27)35(32)26-16-8-3-9-17-26)34-22-20-33(21-23-34)29(24-12-4-1-5-13-24)25-14-6-2-7-15-25/h1-19,29H,20-23H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDYFVLXBZHYTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-])C(C5=CC=CC=C5)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H28N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

516.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-benzhydrylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-cyclopropyl-6-fluoro-7-[4-(furan-2-carbonyl)piperazin-1-yl]-4-oxo-quinoline-3-carboxylic Acid](/img/structure/B3264040.png)